molecular formula C22H37NaO5S B008302 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt CAS No. 109974-19-8

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt

Cat. No. B008302
M. Wt: 436.6 g/mol
InChI Key: BHQPMVGEZRIEIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt, also known as DHBS, is a sulfonic acid that is commonly used in scientific research. It is a white to light yellow powder that is soluble in water and ethanol. DHBS is used in various research applications due to its unique properties and mechanism of action.

Mechanism Of Action

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt acts as a surfactant by reducing the surface tension of water and other solvents. It forms micelles in solution, which can solubilize hydrophobic molecules such as lipids and proteins. 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt also interacts with membranes and can alter their properties, such as fluidity and permeability.

Biochemical And Physiological Effects

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt has been shown to have various biochemical and physiological effects. It can interact with proteins and alter their conformation and activity. 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt can also affect the fluidity and permeability of cell membranes, which can affect cell signaling and transport processes.

Advantages And Limitations For Lab Experiments

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt has several advantages for use in lab experiments. It is a mild detergent that does not denature proteins or lipids. It is also relatively non-toxic and does not interfere with many assays. However, 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt can be difficult to work with due to its hydrophobic nature and tendency to form aggregates in solution.

Future Directions

There are several future directions for research involving 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt. One area of interest is the development of new methods for solubilizing and stabilizing membrane proteins, which are notoriously difficult to work with. Another area of interest is the use of 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt in drug delivery systems, such as liposomes. 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt may also have applications in the development of new materials, such as surfactants and emulsions. Overall, 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt is a versatile and useful compound that has many potential applications in scientific research.

Synthesis Methods

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt is synthesized by reacting hexadecylbenzene with sulfuric acid and then treating the resulting product with sodium hydroxide. The reaction yields 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt as a sodium salt, which is then purified and used in various research applications.

Scientific Research Applications

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt is commonly used in scientific research as a surfactant and a detergent. It is used to solubilize and stabilize proteins and lipids in various biochemical and biophysical experiments. 2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt is also used in the preparation of liposomes, which are used to deliver drugs and other molecules to cells.

properties

CAS RN

109974-19-8

Product Name

2,5-Dihydroxy-4-hexadecylbenzenesulfonic acid sodium salt

Molecular Formula

C22H37NaO5S

Molecular Weight

436.6 g/mol

IUPAC Name

sodium;4-hexadecyl-2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C22H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-21(24)22(18-20(19)23)28(25,26)27;/h17-18,23-24H,2-16H2,1H3,(H,25,26,27);/q;+1/p-1

InChI Key

BHQPMVGEZRIEIO-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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